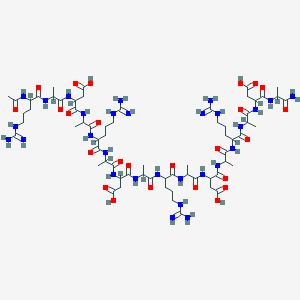
Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the N-terminal acetylation is performed using acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating biological processes, such as pain perception and immune response.
Medicine: Explored for potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 involves binding to specific receptors in the body, such as the mu-opioid receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and other physiological responses. The compound’s effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Endomorphin-1: The unmodified form of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2.
Endomorphin-2: Another endogenous opioid peptide with a similar structure.
Dynorphin: A different class of opioid peptides with distinct receptor selectivity.
Uniqueness
This compound is unique due to its N-terminal acetylation, which enhances its stability and bioavailability compared to its unmodified counterpart, Endomorphin-1. This modification also alters its receptor binding affinity and pharmacological profile, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C₃₆H₄₀N₆O₆ |
|---|---|
Molecular Weight |
652.74 |
IUPAC Name |
[4-[(2S)-2-amino-3-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]phenyl] acetate |
InChI |
InChI=1S/C36H40N6O6/c1-22(43)48-26-15-13-24(14-16-26)18-28(37)36(47)42-17-7-12-32(42)35(46)41-31(20-25-21-39-29-11-6-5-10-27(25)29)34(45)40-30(33(38)44)19-23-8-3-2-4-9-23/h2-6,8-11,13-16,21,28,30-32,39H,7,12,17-20,37H2,1H3,(H2,38,44)(H,40,45)(H,41,46)/t28-,30-,31-,32-/m0/s1 |
SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N |
sequence |
One Letter Code: Ac-LYLPLWLF-NH2 |
Synonym |
Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





